molecular formula C10H14 B3061073 Verbenene CAS No. 4080-46-0

Verbenene

Cat. No.: B3061073
CAS No.: 4080-46-0
M. Wt: 134.22 g/mol
InChI Key: YOQFOABVDRBYCG-UHFFFAOYSA-N
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Description

Verbenone is a natural organic compound classified as a terpene. It is found naturally in a variety of plants and has a pleasant characteristic odor. Verbenone is a monoterpene, specifically a bicyclic ketone terpene, and is the primary constituent of the oil of Spanish verbena. It is also found in the oil of rosemary .

Preparation Methods

Verbenone can be prepared synthetically by the oxidation of the more common terpene α-pinene. The process involves catalytic oxidation with air oxygen, using catalysts such as bivalent copper, zinc, lead, cobalt, manganese, and nickel, or pyridine complexes. The resulting hydroperoxides are then decomposed via fractioning steam distillation in an alkali medium . Another method involves the use of lead tetraacetate in dry benzene, followed by a series of extractions and oxidations to yield verbenone .

Chemical Reactions Analysis

Verbenone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Verbenone is similar to other monoterpenoid ketones such as carvone. Both compounds can be obtained from the oxidation of terpenes (α-pinene for verbenone and limonene for carvone) and have applications in the fine chemicals industry . verbenone is unique in its role as an anti-aggregation pheromone for bark beetles, a property not shared by carvone .

Similar compounds include:

    Carvone: Another monoterpenoid ketone with applications in the flavor and fragrance industry.

    Chrysanthenone: A product of verbenone oxidation.

    Verbenol: A reduced form of verbenone.

Properties

IUPAC Name

6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFOABVDRBYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423806
Record name Verbenene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4080-46-0
Record name Verbenene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4080-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verbenene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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